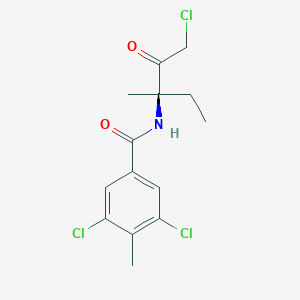
(R)-zoxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-zoxamide is a chiral fungicide belonging to the class of amide compounds. It is widely used in agriculture to control a variety of fungal diseases, particularly those caused by oomycetes. The compound is known for its high efficacy and selectivity, making it a valuable tool in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-zoxamide typically involves the following steps:
Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Chiral resolution: The racemic mixture of zoxamide is subjected to chiral resolution to isolate the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In industrial settings, the production of ®-zoxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of the racemic mixture are synthesized.
Chiral resolution: Industrial-scale chiral resolution techniques, such as simulated moving bed chromatography, are employed to isolate the ®-enantiomer efficiently.
Chemical Reactions Analysis
Types of Reactions
®-zoxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert ®-zoxamide into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
®-zoxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study chiral resolution techniques and the mechanisms of amide bond formation.
Biology: Researchers use ®-zoxamide to investigate its effects on fungal cell division and growth.
Industry: In agriculture, ®-zoxamide is used to protect crops from fungal diseases, thereby improving yield and quality.
Mechanism of Action
®-zoxamide exerts its fungicidal effects by disrupting the microtubule formation in fungal cells. It binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and eventual cell death. This mechanism is highly specific to fungi, making ®-zoxamide an effective and selective fungicide.
Comparison with Similar Compounds
Similar Compounds
Fluazinam: Another fungicide that disrupts fungal cell division but through a different mechanism.
Boscalid: A fungicide that inhibits succinate dehydrogenase, affecting fungal respiration.
Cyprodinil: Inhibits methionine biosynthesis in fungi.
Uniqueness
®-zoxamide is unique in its specific mechanism of action targeting microtubule formation. This specificity not only makes it highly effective but also reduces the likelihood of cross-resistance with other fungicides that have different modes of action.
Properties
Molecular Formula |
C14H16Cl3NO2 |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3,5-dichloro-N-[(3R)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m1/s1 |
InChI Key |
SOUGWDPPRBKJEX-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Canonical SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


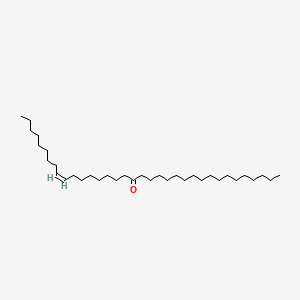
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
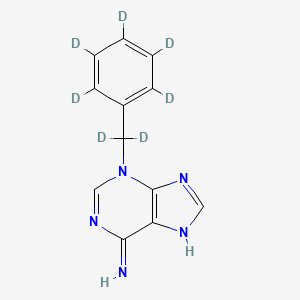
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
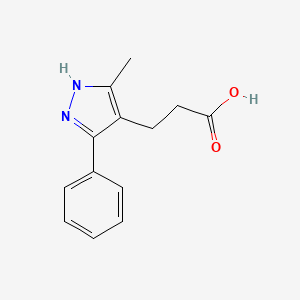
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)
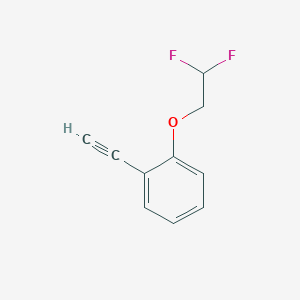


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
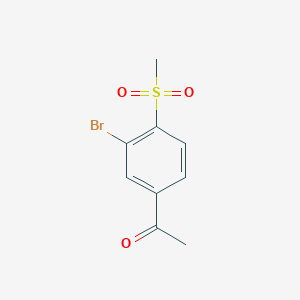

![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
